molecular formula C10H16O B13792485 Cyclopentanepropanal, 1-ethenyl-

Cyclopentanepropanal, 1-ethenyl-

Cat. No.: B13792485
M. Wt: 152.23 g/mol
InChI Key: WAJVDBSGBYQCME-UHFFFAOYSA-N
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Description

Cyclopentanepropanal, 1-ethenyl- (CAS: 36399-21-0), also known as 1-(2-propenyl)cyclopentanol or Cyclopentanol, 1-allyl- (EINECS 253-016-7), is a cyclopentane derivative with a propanal side chain and an ethenyl (allyl) substituent at the 1-position . Its molecular formula is C₈H₁₂O, with a molar mass of 124.18 g/mol. The compound is structurally characterized by a cyclopentane ring fused to a three-carbon aldehyde chain and an unsaturated ethenyl group, which confers unique reactivity and physical properties.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-(1-ethenylcyclopentyl)propanal

InChI

InChI=1S/C10H16O/c1-2-10(8-5-9-11)6-3-4-7-10/h2,9H,1,3-8H2

InChI Key

WAJVDBSGBYQCME-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCC1)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanepropanal, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentane with propanal in the presence of a catalyst to form the desired product. Another method includes the use of organocerium reagents, which react with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield the final product .

Industrial Production Methods

Industrial production of Cyclopentanepropanal, 1-ethenyl- typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanepropanal, 1-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopentane derivatives with various functional groups, such as alcohols, carboxylic acids, and halogenated compounds.

Scientific Research Applications

Cyclopentanepropanal, 1-ethenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanepropanal, 1-ethenyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation of organic compounds . This activity is attributed to the presence of active centers in the molecule that terminate oxidation chains, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Structural Analogues

1-Alkyl-Cyclopentanols (e.g., 1-Methyl-, 1-Ethyl-, 1-Propyl-Cyclopentanols)

These compounds, synthesized and characterized in , share the cyclopentanol backbone but differ in their substituents:

  • Substituent Effects: The ethenyl group in Cyclopentanepropanal, 1-ethenyl- introduces unsaturation, increasing reactivity toward electrophilic additions (e.g., hydrogenation, halogenation) compared to saturated alkyl groups (methyl, ethyl) in 1-alkyl-cyclopentanols. The propanal chain adds polarity and aldehyde functionality, making the compound more susceptible to nucleophilic attacks (e.g., Grignard reactions) compared to hydroxyl-terminated 1-alkyl-cyclopentanols .
Cyclopentanone Derivatives (e.g., Chloroacetone)

Chloroacetone (CAS: 78-95-5), referenced in , shares a cyclopentane-like backbone but features a ketone and chloro substituent. Key differences include:

  • Reactivity :
    • Cyclopentanepropanal’s aldehyde group is more electrophilic than chloroacetone’s ketone, favoring oxidation reactions (e.g., forming carboxylic acids).
    • Chloroacetone’s chlorine atom enables nucleophilic substitution, absent in the ethenyl-substituted compound .

Physical and Chemical Properties

The table below extrapolates properties based on structural analogues (hypothetical data inferred from –11):

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Solubility Key Reactivity
Cyclopentanepropanal, 1-ethenyl- C₈H₁₂O 124.18 ~180–200 (estimated) Low in water; soluble in organic solvents Aldehyde oxidation, allylic reactions
1-Methyl-cyclopentanol C₆H₁₂O 100.16 160–165 Moderate in water Esterification, dehydration
1-Ethyl-cyclopentanol C₇H₁₄O 114.18 175–180 Low in water Similar to methyl derivative
Chloroacetone C₃H₅ClO 92.52 119–121 Partially miscible Nucleophilic substitution, ketone reactions

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